molecular formula C24H18N2O2S2 B11509979 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11509979
M. Wt: 430.5 g/mol
InChI Key: GQTMWOGFXDQBDQ-UHFFFAOYSA-N
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Description

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a benzothiazole moiety

Preparation Methods

The synthesis of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Quinoline Core Formation: The quinoline core is prepared by cyclization of an appropriate aniline derivative with a β-ketoester.

    Coupling Reaction: The final step involves coupling the benzothiazole moiety with the quinoline core through a sulfanyl linkage, typically using a thiol reagent and a suitable coupling agent under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline or benzothiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or benzothiazole rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one include:

The uniqueness of this compound lies in its specific combination of the quinoline and benzothiazole moieties, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H18N2O2S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H18N2O2S2/c1-2-28-16-12-13-19-20(14-16)29-24(26-19)30-22-21(15-8-4-3-5-9-15)17-10-6-7-11-18(17)25-23(22)27/h3-14H,2H2,1H3,(H,25,27)

InChI Key

GQTMWOGFXDQBDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5

Origin of Product

United States

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